molecular formula C9H5BrF4O2 B12080633 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B12080633
M. Wt: 301.03 g/mol
InChI Key: FMDZDKLEPNCZBC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-(trifluoromethyl)benzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the acetic acid moiety. The reaction conditions often involve the use of strong acids like aluminum chloride (AlCl₃) as a catalyst and solvents such as dichloromethane (CH₂Cl₂).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of 5-Amino-2-fluoro-3-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-methylphenylacetic acid
  • 5-Bromo-2-chloro-3-(trifluoromethyl)phenylacetic acid
  • 5-Bromo-2-fluoro-3-(difluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrF4O2/c10-5-1-4(2-7(15)16)8(11)6(3-5)9(12,13)14/h1,3H,2H2,(H,15,16)

InChI Key

FMDZDKLEPNCZBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)C(F)(F)F)Br

Origin of Product

United States

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